1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of a thiazole derivative with a triazole derivative under specific conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, such as dimethylformamide or ethanol, and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of thiazole and triazole rings, which confer a wide range of reactivity and biological activity. This dual-ring structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Biological Activity
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological effects based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
Property | Value |
---|---|
Molecular Formula | C8H11N5S |
Molecular Weight | 209.27 g/mol |
CAS Number | 2138214-53-4 |
The structure features a thiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for certain derivatives were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 (Colon) | 6.2 |
Compound B | T47D (Breast) | 27.3 |
Compound C | Jurkat (Leukemia) | <10 |
These findings suggest that modifications in the thiazole or triazole structure can enhance anticancer activity .
Antimicrobial Activity
The compound's thiazole component may also contribute to antimicrobial properties. Thiazoles are known for their effectiveness against various bacterial strains. A study indicated that thiazole derivatives showed activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in cell proliferation and apoptosis pathways. For example, molecular dynamics simulations have suggested that such compounds can interact hydrophobically with target proteins, disrupting their normal function .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Effects : A study synthesized a series of triazole-thiazole compounds and tested their effects on cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to traditional chemotherapeutic agents .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives. The results showed promising activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-7(14-6(2)11-5)3-13-4-10-8(9)12-13/h4H,3H2,1-2H3,(H2,9,12) |
InChI Key |
RGHGCKYNASBHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=NC(=N2)N |
Origin of Product |
United States |
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